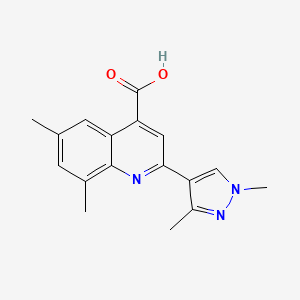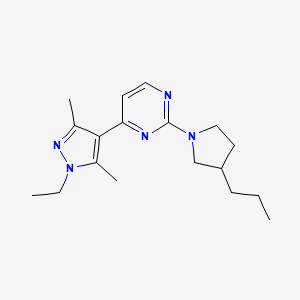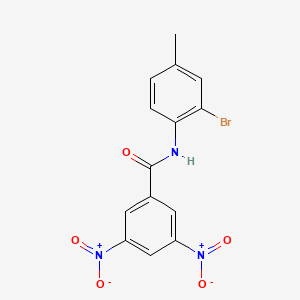
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic transmission and plasticity in the central nervous system. In
作用机制
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor, 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid reduces the excitatory synaptic transmission and plasticity mediated by this receptor, leading to a decrease in neuronal activity. This mechanism of action has been extensively studied using electrophysiological and imaging techniques, and has provided important insights into the role of the AMPA receptor in synaptic function and plasticity.
Biochemical and Physiological Effects:
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has been shown to have a number of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can block the AMPA receptor with high potency and selectivity, and that it can also inhibit the kainate receptor, another type of ionotropic glutamate receptor. In vivo studies have shown that 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can reduce excitatory synaptic transmission and plasticity in the hippocampus, a brain region involved in learning and memory, and that it can also reduce seizure activity in animal models of epilepsy. 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury, suggesting that it may have therapeutic potential for these conditions.
实验室实验的优点和局限性
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has several advantages for use in scientific research. It is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. It can be synthesized in large quantities with high purity and yield, making it suitable for use in high-throughput screening assays and in vivo experiments. However, there are also some limitations to the use of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid in lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. It can also have off-target effects on other glutamate receptors, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid and its potential applications. One area of interest is the development of new drugs that target the AMPA receptor, based on the structure and mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid. Another area of interest is the investigation of the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and the potential therapeutic applications of AMPA receptor antagonists in these conditions. Finally, there is a need for further studies to optimize the pharmacokinetics and pharmacodynamics of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid, and to explore its potential applications in clinical settings.
合成方法
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-chloroquinoline with 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic acid to yield 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid in high purity. This synthesis method has been optimized to produce 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid in large quantities with high purity and yield, making it suitable for use in scientific research.
科学研究应用
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has been widely used in scientific research to study the role of the AMPA receptor in synaptic transmission and plasticity. By blocking the AMPA receptor, 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid can be used to investigate the contribution of this receptor to various physiological and pathological processes, including learning and memory, addiction, epilepsy, and neurodegenerative diseases. 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid has also been used to study the effects of drugs that modulate the AMPA receptor, such as ketamine and memantine, and to develop new drugs that target this receptor.
属性
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-9-5-10(2)16-12(6-9)13(17(21)22)7-15(18-16)14-8-20(4)19-11(14)3/h5-8H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAJOIMCFGWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN(N=C3C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-1H-pyrazol-4-yl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)

![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)
